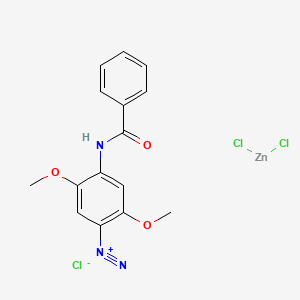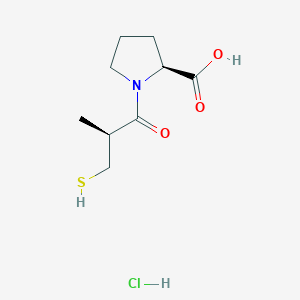
(2R,3R,5R)-2-(2,6-diaminopurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R,5R)-2-(2,6-diaminopurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These compounds often have significant applications in medicinal chemistry, particularly as antiviral or anticancer agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,5R)-2-(2,6-diaminopurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol typically involves multiple steps, including the protection and deprotection of functional groups, nucleophilic substitution reactions, and stereoselective synthesis to ensure the correct configuration of the molecule. Common reagents might include protecting groups like TBDMS (tert-butyldimethylsilyl) and nucleophiles such as fluoride sources.
Industrial Production Methods
Industrial production of nucleoside analogs often involves large-scale organic synthesis techniques, including the use of automated synthesizers and high-throughput screening methods to optimize reaction conditions. Purification methods such as crystallization, chromatography, and recrystallization are also crucial to obtain the desired product in high purity.
化学反应分析
Types of Reactions
(2R,3R,5R)-2-(2,6-diaminopurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce various functional groups into the molecule.
科学研究应用
Chemistry
In chemistry, (2R,3R,5R)-2-(2,6-diaminopurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
In biology, this compound might be used in studies of nucleic acid interactions, enzyme mechanisms, and cellular processes involving nucleosides.
Medicine
In medicine, nucleoside analogs are often explored for their potential as antiviral or anticancer agents. They can inhibit viral replication or interfere with DNA synthesis in rapidly dividing cancer cells.
Industry
In industry, nucleoside analogs can be used in the production of diagnostic tools, research reagents, and therapeutic agents.
作用机制
The mechanism of action of (2R,3R,5R)-2-(2,6-diaminopurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol likely involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. It might inhibit enzymes involved in DNA or RNA synthesis, leading to the termination of nucleic acid chains or the induction of mutations.
相似化合物的比较
Similar Compounds
Acyclovir: An antiviral nucleoside analog used to treat herpes infections.
Gemcitabine: A nucleoside analog used as a chemotherapeutic agent.
Fludarabine: Another nucleoside analog used in the treatment of hematological malignancies.
Uniqueness
(2R,3R,5R)-2-(2,6-diaminopurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol is unique due to its specific stereochemistry and the presence of a fluorine atom, which can significantly alter its biological activity and stability compared to other nucleoside analogs.
属性
分子式 |
C10H13FN6O3 |
|---|---|
分子量 |
284.25 g/mol |
IUPAC 名称 |
(2R,3R,5R)-2-(2,6-diaminopurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H13FN6O3/c11-4-3(1-18)20-9(6(4)19)17-2-14-5-7(12)15-10(13)16-8(5)17/h2-4,6,9,18-19H,1H2,(H4,12,13,15,16)/t3-,4?,6+,9-/m1/s1 |
InChI 键 |
BBWXIJICDDYYJZ-MRJHDXJTSA-N |
手性 SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@H](C([C@H](O3)CO)F)O)N)N |
规范 SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)F)O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[3-[[1-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-methylpropan-2-yl]oxy-diphenylsilyl]oxypropyl]-6-(azidomethyl)pyridine-3-carboxamide](/img/structure/B12403486.png)
![(2R,3S,4S,5R,6S)-2-[[(2R,3S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol](/img/structure/B12403499.png)


![N-[2-[4-[[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-7-azaspiro[3.5]nonan-7-yl]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B12403509.png)
![(6R,7S,8E)-7-methoxy-3,6-dimethyl-10-methylidene-5,6,7,11-tetrahydrocyclodeca[b]furan-4-one](/img/structure/B12403512.png)



![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidine-2,4-dione](/img/structure/B12403531.png)
